molecular formula C7H7N3O2 B1291591 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-65-7

6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No. B1291591
M. Wt: 165.15 g/mol
InChI Key: RIOMUKYDWGTOAF-UHFFFAOYSA-N
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Description

The compound 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic molecule that has been the subject of research due to its potential as a core structure for the development of new chemical entities. The interest in such compounds is often due to their diverse biological activities and their use as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of derivatives related to 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has been achieved. Specifically, derivatives of the unknown 2-amino-6H-1,3-oxazin-6-one have been synthesized for the first time through a two-step process starting from N-cyanocarbonimidates and cyanoacetates, yielding excellent results. The structures of these derivatives were determined using NMR spectroscopy and further confirmed by X-ray structure analysis of one derivative .

Molecular Structure Analysis

The molecular structure of the synthesized derivatives was confirmed by NMR spectroscopy, which is a powerful tool for determining the structure of organic compounds. Additionally, X-ray structure analysis provided a definitive confirmation of the molecular structure of one of the derivatives, ensuring the accuracy of the synthetic process and the identity of the synthesized compounds .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one, related compounds have been studied. For instance, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with primary amines and an excess of formaldehyde leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives. This reaction demonstrates the reactivity of similar heterocyclic amines and their potential to undergo transformations to yield complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not directly detailed in the provided data. However, the successful synthesis and structural confirmation suggest that these compounds are stable under the conditions used for their preparation and analysis. The use of NMR and X-ray crystallography indicates that the compounds can be characterized and studied in detail, which is essential for understanding their properties and potential applications .

Scientific Research Applications

  • Electrochemical DNA Sensing and Nonlinear Optical Properties

    • Field : Chemistry, specifically spectroscopy and electrochemistry .
    • Application : The pyrido[2,3-b]pyrazine derivatives are used in electrochemical DNA sensing and have nonlinear optical properties .
    • Method : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .
    • Results : The study provided insights into the spectroscopic and electronic properties of the synthesized compounds .
  • Full-Color Fluorescent Materials for OLEDs

    • Field : Materials Chemistry .
    • Application : Pyrido[2,3-b]pyrazine-based materials are used in the production of high-performance OLEDs .
    • Method : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) was designed and synthesized. The band gap was systematically fine-tuned, resulting in a wide range of emissions spanning the entire visible region from blue to red .
    • Results : The resulting OLEDs exhibited high EQEs of up to 20.0% and 15.4% .
  • Anti-Cancer Agents

    • Field : Medicinal Chemistry .
    • Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some anti-tumor drugs .
    • Method : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
    • Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .
  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Field : Organic Chemistry .
    • Application : The Mannich reaction of 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines gives rise to a mixture of 7-aryl-6-(N,N-dimethylaminomethyl)pyrido[2,3-d]pyrimidines .
    • Method : The compounds were easily accessible by condensation of 6-amino-1,3-dimethyluracil with Mannich bases .
    • Results : The reaction resulted in a mixture of products, the ratio of which depends on the reaction conditions and the amine used .
  • Electrochemical DNA Sensing and Nonlinear Optical Properties

    • Field : Chemistry .
    • Application : Novel pyrido[2,3-b]pyrazin based heterocyclic compounds were synthesized for electrochemical DNA sensing and have nonlinear optical properties .
    • Method : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .
    • Results : The study provided insights into the spectroscopic and electronic properties of the synthesized compounds .
  • Design and Synthesis of Biological Activities

    • Field : Medicinal Chemistry .
    • Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized for biological activities .
    • Method : The compounds were synthesized and their chemical structures were ascertained by spectral techniques .
    • Results : The study provided insights into the design and synthesis of biological activities of the synthesized compounds .

Safety And Hazards

The compound is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H332-H335, and precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

6-amino-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOMUKYDWGTOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622140
Record name 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

CAS RN

337463-65-7
Record name 6-Amino-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
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Synthesis routes and methods

Procedure details

6-Nitro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (1 g) was reduced under hydrogenolysis conditions using 10% Pd—C in methanol (50 mL) and 1N HCl solution (10 mL) at 50 psi for 2 h. The catalyst was filtered off and washed with methanol and 1N HCl solution. The filtrate was evaporated to give 6-amino-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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